molecular formula C12H15N3O4S B12918617 Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)- CAS No. 68003-42-9

Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)-

Cat. No.: B12918617
CAS No.: 68003-42-9
M. Wt: 297.33 g/mol
InChI Key: NYCFXTHZFLCNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)- (CAS: 68003-42-9) is a benzenesulfonamide derivative featuring a pyrazolone ring substituted at the benzene ring’s 3-position and an N-(2-hydroxyethyl) group. Its structure includes:

  • A sulfonamide group (-SO₂NH₂) attached to the benzene ring.
  • A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety, which introduces a five-membered heterocyclic ring with a ketone and methyl substituent.
  • A hydroxyethyl group (-CH₂CH₂OH) linked to the sulfonamide nitrogen, enhancing hydrophilicity.

Properties

CAS No.

68003-42-9

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O4S/c1-9-7-12(17)15(14-9)10-3-2-4-11(8-10)20(18,19)13-5-6-16/h2-4,8,13,16H,5-7H2,1H3

InChI Key

NYCFXTHZFLCNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)NCCO

Origin of Product

United States

Biological Activity

The compound Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)- has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including biological activity profiles, structure-activity relationships, and case studies that highlight its potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C10H13N3O3S
  • Average Mass : 253.28 g/mol
  • Chemical Structure : The compound features a benzenesulfonamide moiety linked to a pyrazole ring with a hydroxyl ethyl substituent, which is believed to enhance its biological activity.
PropertyValue
Molecular FormulaC10H13N3O3S
Average Mass253.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazole-sulfonamides exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor effects of several pyrazole-benzenesulfonamides using potato disc assays infected with Agrobacterium tumefaciens. Three compounds showed increased tumor inhibition compared to camptothecin, a recognized standard .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1MCF73.79
2A54926.00
3Hep-23.25
4P81517.82

The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. It has been reported that compounds from this class can target specific pathways involved in tumor growth and survival, such as autophagy induction and inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for antiviral applications. Pyrazole-sulfonamides have shown promise against various viral infections, including those caused by RNA viruses.

Research Findings

A study highlighted the efficacy of certain pyrazole derivatives against the hepatitis C virus (HCV), indicating their potential as antiviral agents with low cytotoxicity . The mechanism involves inhibition of viral polymerases and interference with viral replication processes.

Table 3: Antiviral Efficacy Data

CompoundVirusEC50 (µM)
AHCV0.54
BTMV3.4

Structure-Activity Relationship (SAR)

The structural modifications of benzenesulfonamide derivatives significantly influence their biological activity. For instance, the introduction of different substituents on the pyrazole ring can enhance potency against cancer cell lines or improve selectivity for viral targets.

Observations from Studies

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring tends to enhance anticancer activity.
  • Hydroxyl Ethyl Group : The N-(2-hydroxyethyl) substituent appears to contribute positively to both solubility and biological activity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that certain benzenesulfonamide derivatives exhibit promising antimicrobial properties. A study demonstrated that specific derivatives showed activity against Leishmania infantum and Leishmania amazonensis, which are responsible for visceral leishmaniasis. The compounds were synthesized and evaluated for their cytotoxicity and antileishmanial profiles, revealing that some exhibited lower cytotoxicity compared to standard treatments like pentamidine, suggesting their potential as safer alternatives in leishmaniasis therapy .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are well-known for their role as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes. The compound in focus has been evaluated as an inhibitor of multiple isoforms of human carbonic anhydrases (hCAII, hCAIX, and hCAXII). Some derivatives demonstrated superior inhibition compared to acetazolamide, a commonly used CA inhibitor, indicating their potential use in treating conditions such as glaucoma and epilepsy .

Cancer Therapeutics

Recent studies have explored the efficacy of pyrazole-sulfonamide hybrids against cancer cells. For instance, a series of compounds were synthesized and tested against metastatic colon cancer cell lines. Notably, certain derivatives exhibited high rates of cell death in these cancer cells, outperforming standard treatments like 5-fluorouracil (5-FU). This suggests that these compounds could serve as effective agents in cancer therapy .

Diuretic Effects

Another application of benzenesulfonamide derivatives is their potential as diuretic agents. Research focused on synthesizing new derivatives that act as human carbonic anhydrase inhibitors has shown promising diuretic effects. Molecular docking studies highlighted strong binding affinities with carbonic anhydrase isoforms, suggesting that these compounds could be developed into novel diuretic medications .

Molecular Modeling and Structure-Activity Relationship Studies

The development of these compounds often involves extensive molecular modeling to predict their biological activity and optimize their structures for enhanced efficacy. Structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the benzenesulfonamide framework can influence its interaction with biological targets. This approach aids in designing more effective therapeutic agents with reduced side effects .

Data Summary

Application AreaFindings
Antimicrobial ActivityActive against Leishmania species; lower cytotoxicity than pentamidine .
Carbonic Anhydrase InhibitionSuperior inhibition compared to acetazolamide; potential for treating glaucoma and epilepsy .
Cancer TherapeuticsHigh cell death rates in metastatic colon cancer cells; better efficacy than 5-FU .
Diuretic EffectsPromising diuretic effects through carbonic anhydrase inhibition .
Molecular ModelingInsights from SAR studies guide the design of more effective derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolone/Pyrazoline Moieties

Compound A : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9)
  • Key Features :
    • Pyrazoline ring (4,5-dihydro-pyrazol-1-yl) with a 4-hydroxyphenyl substituent.
    • Lacks the hydroxyethyl group; instead, the sulfonamide nitrogen is unsubstituted.
  • Research Findings :
    • Exhibits carbonic anhydrase inhibition and cytotoxicity in cancer cell lines, attributed to the sulfonamide and pyrazoline groups .
    • Synthesized via cyclocondensation reactions, confirmed by ¹H/¹³C NMR and HRMS .
Compound B : Benzenesulfonamide,4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N-2-pyrimidinyl- (CAS: 29821-98-5)
  • Key Features :
    • Contains a diazenyl (-N=N-) linker between the pyrazolone and a pyrimidinyl group.
    • Lacks hydrophilic substituents like hydroxyethyl.
  • Applications :
    • Used in medicinal chemistry for targeted drug design due to its azo linkage, which may enhance binding specificity .
Compound C : Benzenesulfonic acid,4-(4-amino-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)
  • Key Features: Replaces the sulfonamide group with a sulfonic acid (-SO₃H). Includes an amino group on the pyrazolone ring.

Functional Group Variations

Hydrophilic vs. Hydrophobic Substituents
  • Target Compound : The N-(2-hydroxyethyl) group enhances water solubility, making it suitable for aqueous formulations.
  • Contrast with Compound D : Benzenesulfonamide,4-chloro-N-[5-chloro-2-[[4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]methyl]phenyl]- (CAS: 17234-85-4)
    • Features chlorine atoms and a hydrophobic benzyl group, likely reducing solubility but increasing membrane permeability .
Bioactivity Implications
  • The hydroxyethyl group in the target compound may reduce cytotoxicity compared to chlorinated analogues (e.g., Compound D), as halogens often enhance bioactivity but increase toxicity risks .

Regulatory and Commercial Landscape

Compound Name CAS Number Regulatory Status Key Applications
Target Compound 68003-42-9 NDSL (Canada) Research chemical
4-[3-(4-Hydroxyphenyl)-...benzenesulfonamide Not listed Not regulated Carbonic anhydrase inhibition
Benzenesulfonamide,4-chloro-N-[5-chloro... 17234-85-4 No data Pharmaceutical intermediates
  • Commercial Availability : The target compound is less widely available than analogues like 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide (CymitQuimica, priced at €34/g), which lacks the hydroxyethyl group .

Q & A

Q. What are the common synthetic routes for preparing benzenesulfonamide derivatives with pyrazole moieties?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring, followed by sulfonylation. For example, Rahayua et al. (2022) synthesized a related tyrosinase inhibitor via coupling a pyrazole intermediate with benzenesulfonyl chloride under basic conditions, followed by purification via column chromatography . Key steps include controlling reaction temperature (70–80°C) and using anhydrous solvents to minimize hydrolysis.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL (part of the SHELX suite) is widely used for refinement due to its robust handling of disorder, twinning, and high-resolution data . Pre-refinement steps include data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the pyrazole and benzene rings.
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups.
  • HRMS : Accurate mass analysis ensures molecular formula confirmation, critical for publications .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies in enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase) may arise from assay conditions. Yamali et al. (2018) standardized activity assays using Tris-HCl buffer (pH 7.4) and controlled temperature (25°C) to minimize variability . Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry) and compare IC₅₀ values against reference inhibitors like acetazolamide .

Q. What strategies address low yields in the sulfonylation step during synthesis?

Low yields often result from competing hydrolysis or steric hindrance. Gul et al. (2017) optimized this step by:

  • Using a 2:1 molar ratio of sulfonyl chloride to pyrazole intermediate.
  • Conducting reactions under nitrogen to exclude moisture.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How are crystallographic disorders in the pyrazole ring resolved during refinement?

SHELXL’s PART and FRAG instructions allow modeling of disordered atoms. For example, if the pyrazole ring exhibits partial occupancy, split positions into two fragments with refined site-occupancy factors (SOFs). Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R₁ values < 5% for high-confidence structures .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • Solubility : Use COSMO-RS to calculate aqueous solubility based on sulfonamide and hydroxyethyl group polarity .
  • Bioavailability : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. LogP values (~3.0, predicted via XlogP) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to interpret variability in tyrosinase inhibition data across structural analogs?

Structural modifications (e.g., methoxy vs. hydroxyethyl substituents) alter binding affinity. Rahayua et al. (2022) observed a 10-fold difference in IC₅₀ between analogs, attributed to hydrogen bonding with the enzyme’s active site. Use docking studies (AutoDock Vina) to map interactions and identify critical residues (e.g., His263 in tyrosinase) .

Q. Why do some analogs show reduced thermal stability in DSC studies?

Thermal degradation peaks in differential scanning calorimetry (DSC) correlate with sulfonamide group stability. Analogs with electron-withdrawing substituents (e.g., -NO₂) exhibit lower melting points (~150°C) compared to electron-donating groups (-OCH₃, ~180°C). Pre-screen stability via thermogravimetric analysis (TGA) .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterRecommended ValueSoftware/Tool
R₁ (all data)< 5%SHELXL
CCDC DepositionMandatoryMercury
Twinning DetectionYeates StatisticPLATON

Table 2: Biological Assay Conditions for Reproducibility

AssayBuffer (pH)TemperatureReference Inhibitor
AcetylcholinesteraseTris-HCl (7.4)25°CDonepezil
Carbonic AnhydraseHEPES (7.2)37°CAcetazolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.